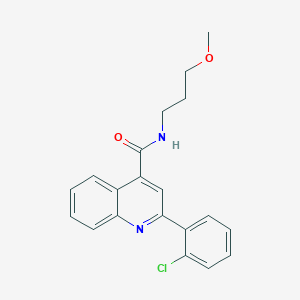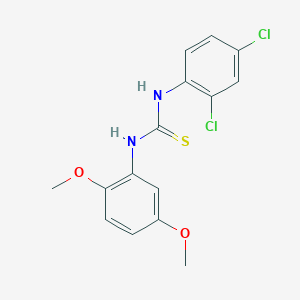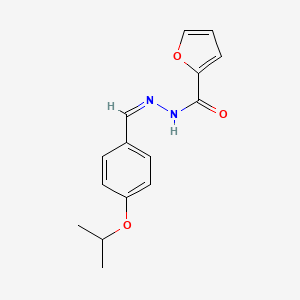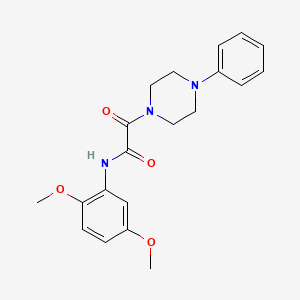
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide
説明
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide, also known as ML-7, is a selective inhibitor of myosin light chain kinase (MLCK). It is a small molecule that has been widely used in scientific research to investigate the role of MLCK in various cellular processes.
作用機序
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide selectively inhibits MLCK by binding to its ATP-binding site, preventing the phosphorylation of myosin light chain and the subsequent actin-myosin interaction. This leads to the inhibition of smooth muscle contraction, cell migration, and cytokinesis. 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of other kinases, such as protein kinase C and protein kinase A, although its selectivity for MLCK is much higher.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In smooth muscle cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits the contraction induced by various stimuli, including agonists and depolarization. In endothelial cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits cell migration and angiogenesis. In cancer cells, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide inhibits cell proliferation and invasion. In addition, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for MLCK, which allows for the specific inhibition of MLCK without affecting other kinases. However, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more selective MLCK inhibitors with longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of the role of MLCK in other cellular processes, such as autophagy and apoptosis. Finally, the use of 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for the treatment of cancer and other diseases.
科学的研究の応用
2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been widely used in scientific research to investigate the role of MLCK in various cellular processes. MLCK is a key regulator of actin-myosin interactions, which are involved in many cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. 2-(2-chlorophenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide has been used to study the role of MLCK in these processes and to identify potential therapeutic targets for diseases such as cancer and cardiovascular disease.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-25-12-6-11-22-20(24)16-13-19(15-8-2-4-9-17(15)21)23-18-10-5-3-7-14(16)18/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINZGRJVKXAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)
![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)

![2-{3-[(3-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4772002.png)
![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)



![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)

![N-(2-furylmethyl)-1-methyl-4-{[3-(2-naphthylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4772062.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4772066.png)